

Quantitative Analysis of Pibrentasvir in Biological Matrices: Application Notes and Protocols

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Compound of Interest

Compound Name: Pibrentasvir

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Introduction

Pibrentasvir is a direct-acting antiviral agent and a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, which is essential for viral RNA replication.[1] It is a key component of the pangenotypic combination therapy used to treat chronic HCV infections.[2][3] Accurate and reliable quantification of **pibrentasvir** in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies during drug development and clinical use. This document provides detailed application notes and protocols for the quantitative analysis of **pibrentasvir** in biological matrices, primarily focusing on methods employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[4] An alternative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is also presented.

Analytical Methods Overview

The primary method for the quantification of **pibrentasvir** in biological fluids is LC-MS/MS.[2][3][4] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the drug. Another described method is RP-HPLC with UV detection, which can be a viable alternative in certain laboratory settings.[5]

Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. The most common techniques for **pibrentasvir** analysis are protein precipitation and liquid-liquid extraction.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the analysis of **pibrentasvir** in human plasma.

Table 1: LC-MS/MS Method Performance

Parameter	Method 1 [3]	Method 2 [4]	Method 3 [6]
Linearity Range	0.25–1000 ng/mL	50.0–10,000.0 pg/mL	0.25–1000 ng/mL
Internal Standard	Pibrentasvir-d4	Glecaprevir-13C-d7	Isotopically labeled PIB
Accuracy	Acceptable	99.4–1207.1% (between-run)	-7.48% to -1.46% (inter-assay)
Precision	Acceptable	1.1–3.8% (between-run)	3.20% to 9.80% (inter-assay)
Recovery	Not explicitly stated	93.5 ± 1.8%	Not explicitly stated
Matrix Effect	Negligible	No significant effect	Negligible (106%)

Table 2: RP-HPLC Method Performance

Parameter	Method 1[5]
Linearity Range	0.06 µg/mL–0.9 µg/mL
Internal Standard	Voxilaprevir
Accuracy	2.17-6.26% (% CV)
Precision	2.17-6.26% (% CV)
Recovery	93.85%
Matrix Effect	Not explicitly stated

Experimental Protocols

Protocol 1: LC-MS/MS Method with Protein Precipitation

This protocol is based on a validated method for the simultaneous quantification of glecaprevir and **pibrentasvir** in human plasma.[3]

1. Materials and Reagents:

- **Pibrentasvir** and its isotopically labeled internal standard (e.g., **Pibrentasvir-d4**)
- Human plasma (K2EDTA)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

2. Sample Preparation Workflow:



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Caption: LC-MS/MS Sample Preparation using Protein Precipitation.

3. Chromatographic Conditions:

- LC System: API 6500+ interfaced with an LC-30[6]
- Column: Zorbax Eclipse C18[6]
- Mobile Phase A: 0.1% formic acid in water[6]
- Mobile Phase B: 0.1% formic acid in 80:20 acetonitrile:water[6]
- Gradient: A gradient elution from Mobile Phase A to Mobile Phase B[6]
- Flow Rate: Not explicitly stated
- Injection Volume: Not explicitly stated
- Column Temperature: Not explicitly stated

4. Mass Spectrometric Conditions:

- Mass Spectrometer: API 6500+ (Sciex)[6]
- Ionization Mode: Positive Ionization[6]
- Scan Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - **Pibrentasvir**: 557.5 → 871.4 m/z[6]
 - **Pibrentasvir-IS**: 561.5 → 629.3 m/z[6]

5. Stability:

- **Pibrentasvir** in plasma is stable for at least six freeze-thaw cycles.[3]
- Stable at room temperature for up to 67 hours.[3]

- Stable in whole blood at room temperature for 24 hours.[3]

Protocol 2: LC-MS/MS Method with Liquid-Liquid Extraction

This protocol is based on a validated method for the simultaneous quantification of glecaprevir and **pibrentasvir** in human plasma.[4]

1. Materials and Reagents:

- **Pibrentasvir** and an appropriate internal standard (e.g., Glecaprevir-13C-d7)
- Human plasma
- 5 mM Sodium Dihydrogen Phosphate (NaH₂PO₄) solution
- Ethyl acetate
- Methanol (HPLC grade)
- Ammonium acetate
- Acetonitrile (HPLC grade)

2. Sample Preparation Workflow:



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Caption: LC-MS/MS Sample Preparation using Liquid-Liquid Extraction.

3. Chromatographic Conditions:

- LC System: Not explicitly stated
- Column: Agilent TC-C18 (4.6 x 75 mm, 3.5 µm)[4]

- Mobile Phase: 5 mM ammonium acetate: Acetonitrile (20:80 v/v)[4]
- Flow Rate: 0.5 mL/min[4]
- Injection Volume: 20 μ L[4]
- Column Temperature: 40°C[4]

4. Mass Spectrometric Conditions:

- Mass Spectrometer: Not explicitly stated
- Ionization Mode: Positive Ion Electrospray Ionization (ESI+)
- Scan Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - **Pibrentasvir**: 557.51 \rightarrow 210.40 m/z[4]

5. Stability:

- Stock solutions of **pibrentasvir** in methanol were stable for at least 25 days at 2-8°C.[4]
- **Pibrentasvir** in plasma was found to be stable throughout the experiment.[7]

Protocol 3: RP-HPLC Method with Protein Precipitation

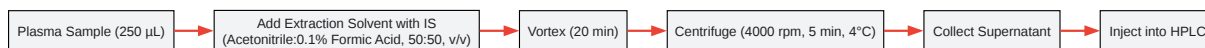
This protocol is based on a validated method for the simultaneous determination of glecaprevir and **pibrentasvir** in rat plasma.[5]

1. Materials and Reagents:

- **Pibrentasvir** and an appropriate internal standard (e.g., Voxilaprevir)
- Rat plasma
- Acetonitrile (HPLC grade)

- Formic acid

2. Sample Preparation Workflow:



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